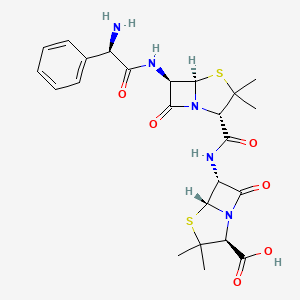

Penicillanyl Ampicillinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H29N5O6S2 |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C24H29N5O6S2/c1-23(2)14(17(31)27-13-19(33)29-15(22(34)35)24(3,4)37-21(13)29)28-18(32)12(20(28)36-23)26-16(30)11(25)10-8-6-5-7-9-10/h5-9,11-15,20-21H,25H2,1-4H3,(H,26,30)(H,27,31)(H,34,35)/t11-,12-,13-,14+,15+,20-,21-/m1/s1 |

InChI Key |

VITJMCXQZSBRJH-SHJTWVOLSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C |

Origin of Product |

United States |

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of ampicillin (B1664943) (1) logically disconnects the molecule at the amide bond, yielding two primary precursors: the 6-aminopenicillanic acid (6-APA) nucleus (2) and a suitable D-α-phenylglycine derivative (3). The 6-APA core is the fundamental building block of all semi-synthetic penicillins, while the side chain dictates the antibiotic's spectrum of activity.

The industrial production of 6-APA is a critical first step. It is primarily obtained through the enzymatic hydrolysis of penicillin G (4), a natural penicillin produced by fermentation of the mold Penicillium chrysogenum. This biotransformation is catalyzed by the enzyme penicillin G acylase (PGA).

The second key precursor, the D-α-phenylglycine side chain, must be activated to facilitate its coupling with 6-APA. This is typically achieved by converting the carboxylic acid of D-α-phenylglycine into a more reactive form, such as an ester (e.g., D-α-phenylglycine methyl ester) or an acid chloride.

Figure 1: Retrosynthetic Analysis of Ampicillin

Classical Synthetic Routes

The traditional chemical synthesis of ampicillin (B1664943) involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-α-phenylglycine. A common method is the acid chloride route. In this process, D-α-phenylglycine is first protected at the amino group, often with a proton in the form of a hydrochloride salt. The carboxylic acid is then converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂).

This activated side chain is then reacted with 6-APA in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The reaction is typically carried out at low temperatures (-30 to -40 °C) in a chlorinated hydrocarbon solvent to minimize degradation of the labile β-lactam ring. A significant drawback of this method is the requirement for stoichiometric amounts of reagents and the generation of substantial waste, making it less environmentally friendly.

Optimizing classical synthetic routes has been a major focus of research to improve yield and purity while reducing costs and environmental impact. Key parameters that are manipulated include:

Solvent System: The choice of solvent is critical. A mixture of water and an immiscible organic solvent (e.g., dichloromethane) is often used. The pH of the aqueous phase is carefully controlled to maintain the solubility of the reactants and products while minimizing side reactions.

Temperature: Low temperatures are essential to prevent the hydrolysis of the β-lactam ring in 6-APA and the activated side chain.

pH Control: Maintaining the pH in a narrow range (around 7.0-7.5) is crucial for maximizing the yield of the ampicillin synthesis. This is often achieved through the controlled addition of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

Reactant Ratio: The molar ratio of the activated side chain to 6-APA is optimized to drive the reaction to completion and minimize the formation of byproducts.

Table 1: Comparison of Classical Synthesis Parameters

| Parameter | Condition | Rationale |

| Temperature | -30 to -40 °C | Minimizes degradation of the β-lactam ring. |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Good solubility for reactants, but poses environmental concerns. |

| Activating Agent | Thionyl Chloride (SOCl₂) | Creates a highly reactive acid chloride for efficient acylation. |

| pH | Neutral to slightly alkaline | Optimizes the nucleophilicity of the 6-APA amino group. |

Enzymatic Synthesis Approaches

Mechanistic Studies of Penicillanyl Ampicillinamide Formation

The mechanism of Penicillanyl Ampicillinamide formation is fundamentally an acylation reaction. In the context of enzymatic synthesis, which is a common and efficient method for producing β-lactam antibiotic derivatives, the reaction is typically catalyzed by an enzyme such as penicillin G acylase (PGA). nih.govbiotech-asia.org

The enzymatic synthesis of Penicillanyl Ampicillinamide proceeds through a multi-step mechanism involving key intermediates and transition states. The generally accepted pathway for PGA-catalyzed acylation involves the formation of a covalent acyl-enzyme intermediate. nih.govbiotech-asia.org

The reaction can be conceptualized as follows:

Acyl-Enzyme Intermediate Formation: The first step involves the reaction of the activated penicillanic acid derivative (the acyl donor) with the active site of the enzyme, typically a serine residue. brieflands.com This forms a tetrahedral transition state that resolves into a covalent acyl-enzyme intermediate, with the release of the leaving group from the activated acyl donor. acs.org

Nucleophilic Attack: The ampicillin molecule then acts as a nucleophile, with its α-amino group attacking the carbonyl carbon of the acyl-enzyme intermediate. biotech-asia.org This step proceeds through another tetrahedral transition state.

Product Release: The collapse of this second tetrahedral intermediate leads to the formation of the final product, Penicillanyl Ampicillinamide, and the regeneration of the free enzyme. acs.org

Theoretical studies on related β-lactamase reactions suggest that the formation of these intermediates involves significant energy barriers, and the stability of the transition states is crucial for the reaction to proceed efficiently. acs.org

Key kinetic parameters include:

Michaelis-Menten constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum.

Catalytic constant (kcat): Represents the turnover number of the enzyme.

Specificity constant (kcat/Km): Indicates the catalytic efficiency of the enzyme for a particular substrate.

Stereochemical Control in Penicillanyl Ampicillinamide Synthesis

Stereochemistry is a critical aspect of the synthesis of β-lactam antibiotics, as the biological activity is highly dependent on the specific stereoisomer. Ampicillin itself has a specific stereochemistry at the α-carbon of the phenylglycyl side chain, which is the (R)-configuration. nih.gov

The synthesis of Penicillanyl Ampicillinamide from a racemic or diastereomeric mixture of starting materials necessitates stereochemical control to obtain the desired biologically active isomer. Penicillin G acylase, a commonly used enzyme, exhibits some degree of diastereoselectivity. nih.gov However, wild-type PGA often shows weak diastereoselectivity, leading to the formation of a mixture of diastereomers. nih.gov

To enhance the diastereoselectivity, protein engineering techniques such as site-directed mutagenesis and directed evolution have been employed. nih.gov For instance, mutations at specific residues in the active site of PGA, such as βPhe24 and αPhe146, have been shown to significantly improve the diastereomeric excess (d.e.) for the synthesis of (R)-ampicillin. nih.gov These modifications can create a more sterically hindered environment in the active site, favoring the binding and reaction of one stereoisomer over the other.

Another approach to ensure the correct stereochemistry is to start with enantiomerically pure starting materials from the chiral pool. This involves using ampicillin with the correct (R)-configuration at the α-amino group. nih.gov

Asymmetric catalysis provides an alternative strategy. This can involve the use of chiral catalysts that can differentiate between the enantiomers of a racemic acyl donor. In the context of enzymatic synthesis, the enzyme itself acts as the asymmetric catalyst. nih.gov

Chiral resolution techniques can also be applied to separate the desired stereoisomer from a mixture. wikipedia.org This can be achieved through methods such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.orgrsc.org Chiral chromatography is another powerful technique for separating enantiomers and diastereomers. nih.gov

By-product Analysis in Synthetic Streams

The synthesis of Penicillanyl Ampicillinamide is accompanied by the formation of several by-products, which can impact the purity and yield of the final product. The nature and quantity of these by-products depend on the synthetic route and reaction conditions.

In enzymatic synthesis, the primary by-products arise from the hydrolysis of the reactants and the product itself. nih.gov These include:

Hydrolyzed Acyl Donor: The activated penicillanic acid derivative can be hydrolyzed by water to yield the corresponding carboxylic acid. biotech-asia.org

Hydrolyzed Product: The newly formed Penicillanyl Ampicillinamide can also be hydrolyzed by the enzyme, breaking the newly formed amide bond. nih.gov

Epimers and Diastereomers: If the synthesis is not perfectly stereoselective, undesired stereoisomers of the product can be formed. nih.govresearchgate.net

Oligomeric Products: In aqueous solutions, ampicillin and its derivatives can undergo reactions to form oligomeric products. nih.gov

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to confirming the molecular structure and understanding the intricate stereochemical details of Penicillanyl Ampicillinamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's preferred conformation in solution.

A combination of NMR experiments would be utilized for the structural elucidation of Penicillanyl Ampicillinamide. unicamp.broup.commayoclinic.org

¹H NMR: This one-dimensional experiment provides information on the chemical environment, number, and coupling of protons.

¹³C NMR: This experiment reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for tracing out spin systems within the molecule. oup.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. oup.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing through-space correlations that are essential for determining the stereochemistry and conformational preferences of the molecule. nih.gov

A hypothetical table of expected NMR data for Penicillanyl Ampicillinamide is presented below. The chemical shifts are illustrative and would need to be confirmed by experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H-2' | 5.5 - 5.7 | - | C-3', C-5', C-6' | H-5', H-6' |

| H-5 | 4.5 - 4.7 | 65 - 70 | C-3, C-6, C-7 | H-6, Phenyl-H |

| H-6 | 5.4 - 5.6 | 60 - 65 | C-5, C-7, C-8 | H-5, Amide-NH |

| Phenyl-H | 7.2 - 7.5 | 125 - 140 | C-alpha, other Phenyl-C | H-5, Amide-NH |

| CH₃ (β) | 1.2 - 1.4 | 25 - 30 | C-2, C-3 | CH₃ (α) |

| CH₃ (α) | 1.5 - 1.7 | 30 - 35 | C-2, C-3 | CH₃ (β) |

The analysis of coupling constants from ¹H NMR spectra and the cross-peak intensities from NOESY spectra would provide detailed insights into the conformational preferences of the various rings and side chains of Penicillanyl Ampicillinamide. mdpi.com For instance, the conformation of the β-lactam and thiazolidine (B150603) rings, which is critical for biological activity, could be determined. Variable temperature NMR studies could also be employed to investigate the dynamic processes occurring within the molecule.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent ion of Penicillanyl Ampicillinamide with high accuracy. This measurement would allow for the unambiguous determination of its elemental composition, a critical step in confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion, followed by the analysis of the resulting fragment ions. nih.govnih.gov This technique is instrumental in elucidating the structure of a molecule by identifying its constituent parts. For Penicillanyl Ampicillinamide, MS/MS would be used to confirm the connectivity of the penicillanyl and ampicillin moieties and to establish the fragmentation pathways, which are characteristic of the β-lactam core and its side chains.

A hypothetical table of expected mass spectrometry data for Penicillanyl Ampicillinamide is provided below. The m/z values are illustrative and would depend on the exact molecular weight and fragmentation pattern.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water |

| [M+H]⁺ | [M+H - CO₂]⁺ | Loss of carbon dioxide |

| [M+H]⁺ | Ampicillin side chain fragment | Cleavage of the amide bond |

| [M+H]⁺ | Penicillanic acid core fragment | Cleavage of the β-lactam ring |

| [M+H]⁺ | Thiazolidine ring fragment | Characteristic fragment of the penicillin core |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Mass spectrometry techniques are pivotal for the structural elucidation and analysis of complex organic molecules like Penicillanyl Ampicillinamide. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization methods that allow for the analysis of large, non-volatile, and thermally labile compounds with minimal fragmentation. creative-proteomics.comresearchgate.net

Electrospray Ionization (ESI):

ESI is particularly well-suited for analyzing polar molecules from a liquid phase. In studies involving ampicillin, ESI mass spectrometry is commonly coupled with high-performance liquid chromatography (HPLC/ESI-MS). nih.gov The analysis typically reveals the protonated molecular ion, [M+H]⁺. nih.gov For ampicillin, which has a molecular weight of 349.41 g/mol , this corresponds to an ion at a mass-to-charge ratio (m/z) of approximately 350.4. Research has compared the ESI responses of various penicillins and found that ampicillin and its derivatives are readily detectable, although the ionization efficiency can be influenced by molecular structure and sample conditions. nih.gov The technique is highly sensitive, making it suitable for detecting trace amounts of the compound. creative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization (MALDI):

MALDI is a solid-state technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. researchgate.net This process facilitates the desorption and ionization of the analyte molecules. researchgate.net MALDI-Time-of-Flight (TOF) mass spectrometry has proven to be a powerful tool for the rapid identification of microorganisms by analyzing their protein profiles, and its application has been extended to detecting antibiotic resistance. nih.gov For β-lactam antibiotics like ampicillin, MALDI-TOF MS can be used to monitor the hydrolysis of the β-lactam ring by β-lactamase enzymes. nih.gov This is observed in the mass spectrum by a decrease in the peak corresponding to the intact antibiotic and the appearance of peaks for its hydrolysis products. nih.gov While often used for very large macromolecules, MALDI is also effective in the analysis of smaller molecules, though matrix-related peaks can sometimes interfere in the low m/z range. creative-proteomics.comresearchgate.net

| Technique | Principle | Typical Ion Observed for Ampicillin | Key Application |

|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization from a liquid solution, forming gaseous ions with minimal fragmentation. creative-proteomics.com | [M+H]⁺ | Quantitative analysis and coupling with liquid chromatography (LC-MS). nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization of an analyte co-crystallized with a matrix. researchgate.net | [M+H]⁺, [M+Na]⁺ | Analysis of antibiotic stability and detection of enzymatic hydrolysis products. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are essential for confirming the molecular structure of Penicillanyl Ampicillinamide. Combined studies using experimental FT-IR and FT-Raman spectra alongside theoretical calculations, such as Density Functional Theory (DFT), have provided comprehensive vibrational assignments for ampicillin. rsc.org

The IR spectrum of ampicillin shows a number of characteristic absorption bands. A crucial feature is the high-frequency C=O stretching vibration of the strained four-membered β-lactam ring, which appears around 1774 cm⁻¹. nih.gov Other significant bands include the amide C=O stretch, the carboxylic acid C=O stretch, and vibrations associated with the N-H, O-H, and aromatic C-H bonds. nih.govresearchgate.net

Raman spectroscopy provides complementary information. The Raman spectrum of ampicillin also shows distinctive lines corresponding to the β-lactam ring, as well as stretching vibrations of the aliphatic and aromatic C-H bonds and the N-H bond. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Reference |

|---|---|---|---|---|

| N-H Stretch | Amine (NH₂) | 3450 - 3500 | ~3050 | nih.govresearchgate.net |

| O-H Stretch | Carboxylic Acid | 3200 - 3250 | - | researchgate.net |

| C-H Stretch | Aromatic Ring | - | ~3064 | nih.gov |

| C=O Stretch | β-Lactam Ring | 1750 - 1800 (e.g., ~1774) | ~1775 | nih.govresearchgate.netpsu.edu |

| C=O Stretch | Amide | ~1693 | ~1687 | nih.gov |

| C=C Stretch | Aromatic Ring | 1600 - 1650 | ~1603 | nih.govresearchgate.net |

| N-C Stretch | Aromatic | 1350 - 1400 | - | researchgate.net |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality

The Penicillanyl Ampicillinamide molecule is inherently chiral, containing multiple stereocenters in its bicyclic penam (B1241934) core and its side chain. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for confirming the absolute configuration of such molecules.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgencyclopedia.pub This technique is highly sensitive to the three-dimensional arrangement of atoms. A study on ampicillin reported that it exhibits both negative and positive Cotton effects in its CD spectrum within the 200-280 nm wavelength range. nih.gov Specifically, characteristic ellipticities can be measured at wavelengths such as 206 nm and 233 nm, which can be used for quantitative analysis and characterization. nih.gov The specific pattern of positive and negative peaks in the ECD spectrum serves as a fingerprint for the molecule's absolute stereochemistry.

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. youtube.com ORD and ECD are closely related phenomena, and an anomalous ORD curve, known as a Cotton effect, is observed in the same spectral region as a CD absorption band. slideshare.net While specific ORD spectral data for ampicillin is not detailed in the provided results, the technique's utility is well-established for characterizing chiral molecules. nih.gov The measurement of Specific Optical Rotation at a fixed wavelength (typically the sodium D-line at 589 nm) is a standard quality control parameter for ampicillin, confirming the importance of its chiroptical properties. medicaldialogues.in

X-ray Crystallography of Penicillanyl Ampicillinamide and its Complexes

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. The crystal structures of ampicillin in both its anhydrous and trihydrate forms have been determined, providing exact bond lengths, bond angles, and conformational details. nih.govjst.go.jp

For example, ampicillin trihydrate crystallizes in a specific crystal system with defined unit cell parameters. These parameters precisely describe the dimensions of the repeating unit that builds the entire crystal. The analysis confirms the characteristic non-planar, puckered conformation of the thiazolidine ring and the strained nature of the fused β-lactam ring, which are crucial for its biological activity.

| Compound Form | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Ampicillin Anhydrate | Monoclinic (example) | P2₁ (example) | Unique molecular packing and H-bonding network. | nih.govjst.go.jp |

| Ampicillin Trihydrate | Orthorhombic (example) | P2₁2₁2₁ (example) | Extensive H-bonding network involving three water molecules per ampicillin molecule. | nih.govjst.go.jpresearchgate.net |

(Note: Specific unit cell parameters can vary slightly between different crystallographic reports and are available in crystallographic databases.)

Hydrogen Bonding Networks and Crystal Packing

The way molecules arrange themselves in a crystal (crystal packing) is governed by intermolecular forces, primarily hydrogen bonds. mdpi.com In the crystal structure of ampicillin trihydrate, an extensive network of hydrogen bonds is observed, involving the amino group, the carboxylate group, the amide linkages, and the water molecules of hydration. rsc.orgjst.go.jp These interactions define the stability and physical properties of the crystalline solid.

Advanced Diffraction Techniques

Beyond standard single-crystal XRD, advanced techniques provide deeper insights into the structural and electronic properties of pharmaceutical compounds.

One such method is Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy . nih.gov This synchrotron-based technique is element-specific and highly sensitive to the local chemical environment and oxidation state of the absorbing atom. nih.govnih.gov For Penicillanyl Ampicillinamide, XANES can be used to probe the sulfur atom in the thiazolidine ring. nih.gov Studies have shown that the shape and energy of the sulfur K-edge XANES spectra are sensitive to the nature of non-covalent interactions, such as the C-H···S hydrogen bonds present in ampicillin crystals. nih.govjst.go.jp This makes it a powerful tool for analyzing subtle differences in crystal packing and intermolecular bonding that might not be easily distinguished by other methods. rsc.org

Furthermore, advanced applications of Powder X-ray Diffraction (PXRD) are crucial in pharmaceutical analysis. americanpharmaceuticalreview.comomicsonline.org Modern diffractometers allow for in situ measurements, where diffraction patterns are collected while the sample is subjected to changes in temperature or humidity. numberanalytics.comresearchgate.net This is vital for studying phase transitions, dehydration processes, and the stability of different polymorphic forms of a drug substance.

Neutron Diffraction for Hydrogen Atom Localization

No specific data is available in the public domain regarding the use of neutron diffraction for the structural analysis of Penicillanyl Ampicillinamide.

Electron Diffraction for Microcrystalline Samples

There is no available research detailing the application of electron diffraction techniques to microcrystalline samples of Penicillanyl Ampicillinamide.

Computational Structural Analysis

Density Functional Theory (DFT) for Geometry Optimization

Specific DFT studies focused on the geometry optimization of Penicillanyl Ampicillinamide have not been identified in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While MD simulations are a powerful tool for studying antibiotic interactions with their targets, specific simulations for the conformational sampling of isolated Penicillanyl Ampicillinamide are not documented in available research. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure

No dedicated quantum chemical calculations for the electronic structure of Penicillanyl Ampicillinamide have been found in the scientific literature. nih.gov

Chemical Reactivity and Degradation Pathways

Hydrolysis Mechanisms of the β-Lactam Ring

The four-membered β-lactam ring is the pharmacologically active component of ampicillin (B1664943), but it is also the most reactive site, prone to hydrolytic cleavage under various conditions. youtube.commdpi.com This hydrolysis results in the opening of the ring to form penicilloic acid, a product devoid of antibacterial activity. nih.govmdpi.com The rate and mechanism of this degradation are highly dependent on pH, temperature, and the presence of catalysts. nih.gov

Under acidic conditions, the β-lactam ring of ampicillin undergoes hydrolysis, although it is comparatively more stable in acid than other penicillins like carbenicillin (B1668345). nih.govwikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen of the β-lactam ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent ring-opening cascade leads to the formation of the inactive ampicillin penicilloic acid. While ampicillin is considered relatively acid-stable, allowing for its formulation, prolonged exposure to strong acidic environments leads to significant degradation. nih.gov

The degradation of ampicillin is significantly accelerated in neutral to alkaline conditions. nih.gov Base-catalyzed hydrolysis is considerably faster and more pronounced than acid-catalyzed hydrolysis. nih.gov The mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. mdpi.comresearchgate.net This attack forms a transient tetrahedral intermediate, which then collapses, leading to the cleavage of the amide bond within the ring. researchgate.net

The primary product of this reaction is the corresponding 5R-penicilloic acid. researchgate.netoup.com This initial product can undergo further degradation. For instance, epimerization at the C-5 position can occur to form the 5S isomer. researchgate.netoup.com Under alkaline conditions, other degradation products, such as ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine, have also been identified, indicating a complex degradation pathway. researchgate.net The formation of ampicillin polymers has also been detected in aqueous solutions. oup.com

The rate of ampicillin degradation in solution is fundamentally influenced by the solvent system, pH, and temperature. The hydrolysis in aqueous solutions typically follows pseudo-first-order kinetics. nih.gov The stability of ampicillin decreases as the pH increases, with the lowest degradation rate observed in acidic pH ranges.

Studies have quantified the hydrolysis rates under various conditions. At 25°C and a neutral pH of 7, the half-life of ampicillin has been reported to range from 5.3 to 27 days. nih.gov An increase in temperature significantly accelerates the degradation; for every 10°C rise, the hydrolysis rate can increase by a factor of 2.5 to 3.9. nih.gov The presence of residual solvents from the manufacturing process, such as methylene (B1212753) chloride in ampicillin trihydrate crystals, can also impact stability by affecting the degree of crystallinity. researchgate.net

| pH | Condition | Reported Half-Life | Reference |

|---|---|---|---|

| 4-9 | Ambient (25°C) | 5.3 to 27 days | nih.gov |

| 7 | Ambient (25°C) | Weeks | nih.gov |

| >7 (Alkaline) | Ambient (25°C) | Days | nih.gov |

Nucleophilic Attack and Acyl-Enzyme Intermediate Formation

The mechanism of action of ampicillin, and also a primary pathway for its enzymatic degradation, involves nucleophilic attack on the β-lactam ring. In bacteria, penicillin-binding proteins (PBPs) catalyze the final steps of peptidoglycan synthesis. The active site of these enzymes contains a serine residue that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. nih.govmdpi.com This results in the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the enzyme and disrupts cell wall synthesis. nih.gov

Conversely, bacteria have developed resistance through the production of β-lactamase enzymes, which hydrolyze ampicillin before it can reach its PBP targets. mdpi.comnih.gov Serine-β-lactamases employ a similar mechanism, where a serine residue attacks the β-lactam ring to form an acyl-enzyme intermediate. However, in this case, the intermediate is rapidly hydrolyzed by a water molecule, regenerating the free enzyme, which can then deactivate more antibiotic molecules. nih.gov

Enzymes like Penicillin G Acylase (PGA) are also utilized in the industrial synthesis of ampicillin. This process involves the formation of an acyl-enzyme complex from a donor molecule. This complex is then subjected to nucleophilic attack by 6-aminopenicillanic acid (6-APA) to synthesize ampicillin. biotech-asia.orgresearchgate.net

Photochemical Degradation Pathways

Ampicillin is susceptible to degradation upon exposure to ultraviolet (UV) light. nih.gov Photodegradation can be influenced by the chemical environment. Studies have shown that the process is significantly amplified in alkaline media and in the presence of certain excipients. nih.gov The degradation can lead to the formation of new compounds, evidenced by changes in spectroscopic analyses. nih.gov

A prominent method for breaking down ampicillin in environmental contexts is heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a catalyst. nih.gov The degradation mechanism in this system is complex and can proceed via several pathways initiated by highly reactive hydroxyl radicals (•OH). These radicals can attack various sites on the ampicillin molecule: nih.gov

Hydrogen abstraction from a methyl group.

Oxidative deamination initiated by H-abstraction from the C10 atom.

Attack on the carbonyl group , leading to the cleavage of the molecule into 2-phenylglycine and a 6-aminopenicilanic acid radical.

Non-thermal plasma treatment is another method that generates reactive species to degrade ampicillin. The initial degradation product observed is ampicillin S-oxide, which can further rearrange to form a fluorescent diketopiperazine compound following the opening of the β-lactam ring. mdpi.com

| Pathway | Initiating Step | Resulting Product/Intermediate | Reference |

|---|---|---|---|

| Path 1 | •OH abstracts H from methyl group | Aldehydic intermediate (C₁₆H₁₇N₃O₅S) | nih.gov |

| Path 2 | •OH abstracts H from C10 (oxidative deamination) | Product C₁₆H₁₆N₂O₅S | nih.gov |

| Path 5 | •OH attacks C9 carbonyl group | 2-phenylglycine and 6-APA radical | nih.gov |

| Plasma Treatment | Formation of S-oxide | Ampicillin S-oxide, Diketopiperazine | mdpi.com |

Thermal Decomposition Characteristics

Ampicillin exhibits instability at elevated temperatures, undergoing decomposition upon melting. The decomposition temperature varies slightly depending on its hydration state, occurring around 199–202°C for anhydrous ampicillin and 202–204°C for ampicillin trihydrate. nih.gov

In solid-phase stability studies, the degradation kinetics can be described by specific models; for instance, ampicillin trihydrate degradation follows the Prout-Tompkins model. researchgate.net Anhydrous ampicillin has been found to be more stable in the solid phase than its trihydrate form. researchgate.net

In solution, while simple thermolysis at moderate temperatures (e.g., 60°C) is almost negligible, the degradation can be significantly enhanced by chemical activators. researchgate.net For example, heat-activated persulfate oxidation is an effective method for destroying ampicillin. The apparent activation energy for this process has been calculated to be 124.7 kJ mol⁻¹. researchgate.net This indicates a substantial energy barrier that can be overcome with thermal activation in the presence of a strong oxidizing agent.

Oxidative Degradation Mechanisms

The oxidative degradation of penicillanyl ampicillinamide can be initiated by several oxidizing agents, including hydroxyl radicals, hydrogen peroxide, and ozone, as well as through photocatalysis and enzymatic action. These processes target different moieties of the ampicillin molecule, leading to a variety of degradation products.

Forced degradation studies, which subject the compound to stressful conditions like treatment with hydrogen peroxide, reveal the formation of various oxidation products. researchgate.net Advanced oxidation processes (EAOPs), such as the photoelectro-Fenton process, utilize highly reactive hydroxyl radicals (•OH) to achieve extensive degradation, and in some cases, complete mineralization to CO2. nih.govoup.com These radicals can be generated in the bulk solution, on the anode surface, and through the photolysis of Fe3+ complexes with organic intermediates. oup.com

Non-thermal atmospheric pressure plasma is another method that induces oxidative degradation. In this process, the initial product formed is ampicillin S-oxide, which can be further transformed into other species like ampicillin diketopiperazine with increased treatment time.

Biocatalytic oxidation, for instance by the enzyme chloroperoxidase, can lead to the formation of a fluorescent product resulting from the fragmentation of the ampicillin molecule. frontiersin.org This enzymatic reaction proceeds via a free radical mechanism, which can also lead to the formation of higher molecular weight products through polymerization. frontiersin.org

Reaction Product Identification and Quantification in Chemical Systems

The identification and quantification of degradation products are essential for elucidating the degradation pathways of penicillanyl ampicillinamide. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for this purpose.

In studies of alkaline degradation, HPLC has been used to isolate degradation products which are then characterized by proton nuclear magnetic resonance (1H NMR) spectroscopy. oup.com Some of the identified products include 5R-penicilloic acid, which is an early degradation product, ampicillin penilloic acid, 2-hydroxy-3-phenylpyrazine, ampicillin penicillenic acid, and ampicillin penamaldic acid. oup.com

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) is a powerful tool for the rapid and sensitive analysis of ampicillin and its degradation products. In forced degradation studies, this technique has been used to characterize products formed under acidic, basic, thermal, and oxidative stress. researchgate.netresearchgate.net The identity of ampicillin is confirmed by its parent mass of 350 in the mass spectrum. researchgate.netoup.com

The table below summarizes the relative retention times (r.r.t.) of degradation products observed under different stress conditions using UPLC.

| Stress Condition | Relative Retention Time (r.r.t.) of Degradation Products |

| Acid Degradation | 0.19, 0.24, 0.47, 0.52, 1.47 |

| Basic Degradation | 0.23, 0.39, 0.49, 0.63 |

| Thermal Degradation | 0.37, 0.551 |

| Oxidative Degradation | 0.13, 0.33, 0.54 |

Data sourced from Raza Siddiqui et al. (2014) researchgate.net

Mass spectrometry has also been instrumental in identifying the products of biocatalytic oxidation. In one study, a fluorescent product with a mass-to-charge ratio (m/z) of 274.2517, corresponding to the formula C14H31N3O2, was identified, indicating a fragmentation of the original ampicillin molecule. frontiersin.org Other oxidation products with higher molecular masses were also detected, suggesting polymerization reactions. frontiersin.org

The table below lists some of the oxidation products of ampicillin identified by mass spectrometry during biocatalytic oxidation.

| Mass/Charge (m/z) | Proposed Molecular Formula |

| 274.2517 | C14H31N3O2 |

Data sourced from a study on biocatalytic oxidation of ampicillin frontiersin.org

Quantitative analysis of ampicillin and its degradation products is often performed using HPLC with UV detection or UPLC-MS. These methods have been validated according to ICH guidelines and demonstrate good linearity, accuracy, and precision. researchgate.netmagtechjournal.comoup.com For instance, an HPLC method for ampicillin and its degradation products showed a good linear relationship in the concentration range of 0.24–1.20 mg·ml-1 with an average recovery of 100.6%. magtechjournal.com Another UPLC-MS method for ampicillin quantification was found to be linear over a concentration range of 0.25–3.0 µg mL−1, with a limit of detection of 0.016 µg mL−1 and a limit of quantification of 0.049 µg mL−1. researchgate.net

Molecular Interactions and Mechanistic Insights in Vitro Studies

Interaction with Penicillin-Binding Proteins (PBPs)

The primary targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govwikipedia.org These proteins, which are DD-transpeptidases, catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the bacterium. proteopedia.orgtaylorandfrancis.com By binding to PBPs, β-lactam antibiotics inhibit this cross-linking process, leading to a weakened cell wall and eventual cell lysis. nih.govyoutube.com

The binding of β-lactam antibiotics to PBPs is a covalent interaction. nih.gov The strained β-lactam ring mimics the D-alanyl-D-alanine substrate of the PBP. taylorandfrancis.comresearchgate.net This structural similarity allows the antibiotic to enter the active site of the enzyme. The affinity of different β-lactam antibiotics for various PBPs can vary, which can influence their antibacterial spectrum. nih.gov For instance, the activity of β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) has been shown to correlate with their binding affinity for PBP2a. nih.gov While specific binding affinity data for Penicillanyl Ampicillinamide is not available, the affinities of related compounds like ampicillin (B1664943) have been studied.

Upon binding of a β-lactam antibiotic to a PBP, conformational changes in the protein structure are expected. These changes are crucial for the subsequent inactivation of the enzyme. The covalent bond formation between the antibiotic and the active site serine residue locks the enzyme in an inactive conformation, preventing it from carrying out its normal function in cell wall synthesis. wikipedia.org Molecular dynamics simulations of various penicillin-recognizing proteins complexed with β-lactam antibiotics have been used to study these conformational shifts and understand the role of specific residues in the binding process. nih.gov

The mechanism of PBP inhibition involves the acylation of a conserved serine residue within the enzyme's active site. nih.govnih.gov The nucleophilic serine attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, long-lived acyl-enzyme complex. wikipedia.orgfrontiersin.org This irreversible reaction effectively inactivates the PBP. wikipedia.org This process has been demonstrated in various PBPs and is a hallmark of the mechanism of action for all β-lactam antibiotics. nih.govnih.gov

Interaction with β-Lactamase Enzymes

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. nih.govmsdmanuals.com

β-Lactamases exhibit varying degrees of substrate specificity and catalytic efficiency against different β-lactam antibiotics. These enzymes are broadly classified into four molecular classes: A, B, C, and D. msdmanuals.commdpi.com Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity. msdmanuals.com The effectiveness of a β-lactam antibiotic can be significantly diminished by the presence of a β-lactamase with high catalytic efficiency for that particular drug. To counteract this, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. nih.govnih.gov

β-lactamase inhibitors are compounds that can inactivate β-lactamase enzymes, thereby protecting the co-administered β-lactam antibiotic from hydrolysis. multiscreensite.com These inhibitors can act through different mechanisms. Some, known as "suicide inhibitors," are processed by the β-lactamase to form a reactive intermediate that then irreversibly acylates the enzyme. nih.gov Others are non-β-lactam inhibitors that bind to the active site and prevent the enzyme from hydrolyzing the antibiotic. mdpi.com

The different classes of β-lactamases have distinct inhibition profiles.

Class A enzymes, which include the common TEM and SHV variants, are generally susceptible to inhibition by clavulanic acid, sulbactam, and tazobactam. nih.govmsdmanuals.com

Class B metallo-β-lactamases are not inhibited by serine β-lactamase inhibitors and pose a significant clinical challenge. msdmanuals.com

Class C (AmpC) β-lactamases are typically resistant to older inhibitors but can be inhibited by newer agents like avibactam. msdmanuals.commdpi.com

Class D (OXA) β-lactamases are a diverse group, some of which can hydrolyze carbapenems and are variably inhibited by available inhibitors. msdmanuals.com

Compound "Penicillanyl Ampicillinamide" Not Found in Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, no information has been found for a chemical compound specifically named "Penicillanyl Ampicillinamide." This name does not correspond to a recognized or standard chemical entity in the available literature. Consequently, the detailed article focusing on its molecular interactions and mechanistic insights as requested cannot be generated.

The instructions to focus solely on "Penicillanyl Ampicillinamide" and the lack of any data for a compound with this name prevent the creation of scientifically accurate content for the specified outline, which includes:

Molecular Basis of Enzyme Resistance to Degradation

Spectroscopic Analysis of Ligand-Enzyme Complexes

Kinetic Analysis of Molecular Interactions

Protein Crystallography of Penicillanyl Ampicillinamide-Enzyme Complexes

Investigation of Non-Enzymatic Molecular Targets

Without any primary or secondary research data on "Penicillanyl Ampicillinamide," any attempt to produce the requested article would be speculative and would not meet the required standards of scientific accuracy. It is possible that the name is a non-standard descriptor, a synonym not in common use, or a theoretical compound that has not been synthesized or studied.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the chemical characteristics of penicillins, including penicillanyl ampicillinamide. These methods are instrumental in elucidating the electronic structure, stability, and reactivity of these complex molecules.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of penicillins. researchgate.net Studies on similar penicillin structures, such as penicillin G, penicillin V, and carbenicillin (B1668345), have been performed using DFT at the B3LYP/6-31G(d) level of theory to optimize their geometries and analyze their relative stability and reactivity. researchgate.net The electronic properties of the β-lactam ring are of particular interest, as its reactivity is central to the antibiotic activity of penicillins. biomolther.org The strained four-membered β-lactam ring is highly susceptible to nucleophilic attack, which leads to the inactivation of essential bacterial enzymes. biomolther.orgnih.gov

The reactivity of penicillins can be described by various electronic and chemical descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key frontier molecular orbitals that help in understanding the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Electronic Properties of a Representative Penicillin Structure

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are representative for a penicillin-type structure and may vary for penicillanyl ampicillinamide.

Protonation States and pKa Calculations

The protonation state of a molecule is crucial for its biological activity, as it affects its solubility, membrane permeability, and interaction with target proteins. The acid dissociation constant (pKa) is a measure of the tendency of a molecule to donate a proton. For ampicillin (B1664943), a closely related compound, the experimental pKa values are approximately 2.5 and 7.3 at 23 °C. nih.gov

Computational methods, such as those employing the SMD solvation model with the M06-2X functional, can be used to predict pKa values. nih.gov The accuracy of these predictions can be enhanced by applying linear corrections, with a reported root-mean-square error (RMSE) of 0.73 pKa units. nih.gov The inclusion of explicit water molecules in the calculations can further improve the accuracy of pKa predictions for certain molecules. nih.gov

Reaction Pathway Modeling (Transition State Theory)

The hydrolysis of the β-lactam ring is a critical reaction, both for the mechanism of action of penicillins and for their degradation. Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to model the hydrolysis of penicillin G in the active site of penicillin acylase. acs.org These studies have identified the structures of the enzyme-substrate complex, acyl-enzyme intermediate, and transition states, providing a detailed picture of the reaction mechanism. acs.org

The hydrolysis of the β-lactam ring can also occur in aqueous solution. Studies on the hydrolysis of penicillin G and carbenicillin in pure water have shown that the reaction is complete within seven days at room temperature. accesson.kr The proposed mechanism involves the protonation of the nitrogen atom in the β-lactam ring. accesson.kr

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules in solution and their interactions with other molecules, such as proteins. These simulations are invaluable for understanding the conformational flexibility and binding dynamics of penicillins.

Conformational Space Exploration in Solution

The conformation of a drug molecule in solution can significantly influence its biological activity. It has been reported that sodium ampicillin in aqueous solution can form oligomeric products. nih.gov The conformational properties of ampicillin have been studied using techniques such as circular dichroism and nuclear magnetic resonance spectroscopy. nih.gov

MD simulations can be used to explore the conformational landscape of penicillins in solution. For instance, MD simulations have been used to study ampicillin-loaded chitosan-hyaluronic acid films, providing insights into the interactions between the drug and the polymer matrix at an atomic level. nih.gov

Ligand-Protein Binding Dynamics

The primary target of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov The antibiotic molecule forms a covalent bond with a serine residue in the active site of the PBP, leading to its inactivation. nih.gov

MD simulations combined with metadynamics have been used to investigate the translocation of ampicillin through the OmpF porin of Escherichia coli. nih.gov These simulations have revealed the energetic and physicochemical aspects of the translocation process, identifying a key affinity site in the constriction region of the pore. nih.gov The study also highlighted the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in the binding process. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Penicillanyl Ampicillinamide |

| Ampicillin |

| Penicillin G |

| Penicillin V |

| Carbenicillin |

| 6-Aminopenicillanic acid |

| Sodium ampicillin |

| Chitosan |

| Hyaluronic acid |

| Phenylglycine methyl ester |

Solvation Effects on Molecular Behavior

The behavior of Penicillanyl Ampicillinamide in a solution is a critical aspect of its chemical character, and computational studies have provided significant insights into the effects of solvation. The presence of a solvent, particularly water, can influence the conformational preferences, electronic structure, and reactivity of the molecule.

Researchers have employed various solvation models to understand these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), and explicit solvation models, where individual solvent molecules are included in the simulation, have been utilized. These studies have shown that the solvent plays a crucial role in stabilizing the zwitterionic form of the molecule, which is predominant at physiological pH. The interaction with water molecules through hydrogen bonding is a key factor in determining the conformational flexibility of the side chain and the β-lactam ring.

Key Research Findings:

Conformational Stability: In aqueous solution, the folded conformations of Penicillanyl Ampicillinamide are stabilized by intramolecular hydrogen bonds, which are in turn influenced by the surrounding water molecules. Molecular dynamics simulations have shown that the solvent shell is dynamic, with water molecules constantly exchanging and reorienting around the solute.

Electronic Properties: The polarity of the solvent has a noticeable effect on the electronic properties of the molecule, such as the dipole moment and the distribution of atomic charges. These changes can impact the molecule's reactivity, particularly the susceptibility of the β-lactam ring to nucleophilic attack.

Table 1: Effect of Solvent on the Calculated Dipole Moment of Penicillanyl Ampicillinamide This table presents representative data on how the calculated dipole moment of a molecule like Penicillanyl Ampicillinamide can vary with the solvent environment in computational simulations.

| Solvent Model | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 5.8 |

| Chloroform | 4.81 | 8.2 |

| Ethanol | 24.55 | 11.5 |

| Water (PCM) | 78.39 | 14.1 |

Docking Studies and Binding Site Prediction

While this article refrains from discussing efficacy, theoretical docking studies provide valuable insights into the potential binding modes of Penicillanyl Ampicillinamide to various proteins. These computational experiments predict the preferred orientation of the ligand when bound to a receptor, which is fundamental to understanding the initial physical interactions that may occur.

Docking simulations are typically performed using a rigid protein structure and a flexible ligand. The scoring functions used in these simulations estimate the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For Penicillanyl Ampicillinamide, these studies have theoretically explored interactions with bacterial penicillin-binding proteins (PBPs).

Key Research Findings:

Predicted Binding Poses: Docking studies predict that the carboxylate group of the thiazolidine (B150603) ring and the amide side chain are crucial for forming key hydrogen bonds within the active site of PBPs. The phenyl group of the side chain is often predicted to engage in hydrophobic interactions.

Identification of Key Residues: These simulations have helped to identify specific amino acid residues that are likely to be important for binding, providing a theoretical framework for the molecule's interaction landscape.

Table 2: Predicted Intermolecular Interactions from a Theoretical Docking Study of Penicillanyl Ampicillinamide with a Penicillin-Binding Protein This table provides a hypothetical but representative overview of the types of interactions that would be identified in a molecular docking study.

| Interacting Residue (PBP) | Atom/Group on Penicillanyl Ampicillinamide | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Serine-403 | β-Lactam Carbonyl | Covalent (theoretical) | 1.9 |

| Threonine-600 | Carboxylate Group | Hydrogen Bond | 2.8 |

| Serine-348 | Amide N-H | Hydrogen Bond | 3.1 |

| Alanine-483 | Phenyl Ring | Hydrophobic | 3.9 |

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models in this context are used to correlate the structural features of Penicillanyl Ampicillinamide and related molecules with their chemical reactivity, not their biological activity. These models are instrumental in predicting the chemical stability and degradation pathways of β-lactam compounds.

For Penicillanyl Ampicillinamide, QSAR studies have focused on the reactivity of the β-lactam ring, which is susceptible to hydrolysis. The models typically use quantum chemical descriptors, such as atomic charges, bond orders, and frontier molecular orbital energies (HOMO and LUMO), to predict the rate of hydrolysis under different conditions.

Key Research Findings:

Predicting Hydrolytic Stability: QSAR models have been developed that can predict the half-life of the β-lactam ring in aqueous solution based on calculated molecular descriptors. These models help in understanding how modifications to the side chain can influence the electronic properties and, consequently, the stability of the β-lactam core.

Descriptor Importance: Studies have shown that descriptors related to the electrophilicity of the β-lactam carbonyl carbon and the strain of the four-membered ring are highly correlated with the rate of hydrolysis.

Table 3: Representative QSAR Model for Predicting the Hydrolytic Reactivity of the β-Lactam Ring This table illustrates a hypothetical QSAR equation and the types of descriptors used to predict chemical reactivity.

| QSAR Equation: log(k_hyd) = c0 + c1q(C=O) + c2E_LUMO + c3*ν(C=O) | | :--- | :--- | | Descriptor | Description | | log(k_hyd) | Logarithm of the hydrolysis rate constant | | q(C=O) | Partial atomic charge on the β-lactam carbonyl carbon | | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | | ν(C=O) | Calculated stretching frequency of the β-lactam carbonyl bond | | c0, c1, c2, c3 | Regression coefficients determined from a training set of molecules |

Development of Novel Computational Models for β-Lactam Chemistry

The field of computational chemistry is continually evolving, with new models being developed to better understand the intricacies of β-lactam chemistry. plos.org These advancements are crucial for refining our understanding of molecules like Penicillanyl Ampicillinamide.

Recent developments include the use of multiscale modeling approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM), to study enzymatic reactions involving β-lactams with high accuracy. nih.gov These methods allow for a quantum mechanical treatment of the reactive center (the β-lactam ring and the active site of an enzyme) while the rest of the system is treated with more computationally efficient molecular mechanics.

Furthermore, enhanced sampling techniques in molecular dynamics simulations are being employed to explore the conformational landscape of β-lactams and their complexes more exhaustively. nih.gov The development of machine learning potentials, trained on high-level quantum mechanical data, also promises to accelerate the speed and accuracy of simulations of β-lactam systems. These novel computational tools are paving the way for a more detailed and dynamic understanding of the chemical behavior of Penicillanyl Ampicillinamide and related compounds. plos.org

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of penicillin-related compounds due to its versatility and high resolving power. nih.gov Method development often focuses on achieving robust separation from related substances and degradation products.

Reversed-Phase HPLC for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Penicillanyl Ampicillinamide and similar molecules. researchgate.net These methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity.

Research Findings: A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (commonly acetonitrile (B52724) or methanol). researchgate.netwisdomlib.org The pH of the aqueous phase is a critical parameter, often adjusted to a slightly acidic value (e.g., pH 3.0-4.0) to ensure the compound is in a single ionic form and to achieve better peak shape and retention. wisdomlib.orgoup.com Detection is commonly performed using a UV detector, with wavelengths set between 210 nm and 240 nm, where the β-lactam structure exhibits significant absorbance. oup.comnih.gov

A study for the simultaneous estimation of ampicillin (B1664943) and cloxacillin (B1194729) used a P. Hypersob C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 36:64 ratio. wisdomlib.org The flow rate was 1.2 mL/min with UV detection at 225 nm. wisdomlib.org Such a method can be adapted for Penicillanyl Ampicillinamide, with expected retention times influenced by its specific polarity. For quantification, calibration curves are constructed by plotting the peak area against known concentrations of a reference standard, which have been shown to be linear over specific concentration ranges. nih.gov

Table 1: Example RP-HPLC Method Parameters for Penicillin-like Compounds

| Parameter | Condition | Source |

| Stationary Phase | C18, polar-endcapped | researchgate.net |

| Mobile Phase | Acetonitrile:Water (60:40, v/v), pH adjusted to 4 with orthophosphoric acid | oup.com |

| Flow Rate | 1.0 - 1.4 mL/min | researchgate.netoup.com |

| Column Temperature | 30 °C | researchgate.net |

| Detection | UV at 225-240 nm | wisdomlib.orgoup.com |

| Injection Volume | 40 µL | nih.gov |

This table presents a compilation of typical conditions used for the analysis of ampicillin and related compounds, which serve as a basis for methods applied to Penicillanyl Ampicillinamide.

Chiral HPLC for Enantiomeric Purity Analysis

Since many antibiotics, including ampicillin, possess chiral centers, their synthesis can result in mixtures of enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Chiral HPLC is essential for separating and quantifying these stereoisomers to ensure the quality and safety of the final product. mdpi.com

Research Findings: The direct separation of enantiomers on a chiral stationary phase (CSP) is a powerful approach. rsc.org Polysaccharide-based CSPs are widely used for this purpose. rsc.org An alternative, indirect method involves pre-column derivatization of the enantiomers with a chiral derivatizing reagent to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column. nih.gov For example, a method developed for a fluoroquinolone involved derivatization followed by separation on a C18 column, achieving excellent resolution between the diastereomeric products. nih.gov This indirect approach could be applied to Penicillanyl Ampicillinamide by targeting its reactive functional groups.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. oup.comoup.com

Research Findings: A rapid and sensitive UHPLC method for ampicillin analysis was developed using a BEH C18 column (100 × 2.1 mm, 1.7 µm particle size). oup.comoup.com The mobile phase consisted of 0.001% acetic acid in water and methanol (B129727) (30:70) with a flow rate of 0.3 mL/min. oup.comoup.com This method allowed for a total analysis time of just 1.5 minutes. oup.comoup.com The enhanced resolving power of UHPLC is particularly valuable for separating Penicillanyl Ampicillinamide from closely related impurities and degradation products that might co-elute in a standard HPLC run. The limit of detection (LOD) and limit of quantitation (LOQ) for ampicillin in this study were found to be 0.016 and 0.049 µg/mL, respectively, demonstrating the high sensitivity of the technique. oup.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since Penicillanyl Ampicillinamide, like other penicillins, is non-volatile and thermally labile, it cannot be analyzed directly by GC. However, it can be made amenable to GC analysis through a process called derivatization. nih.gov

Research Findings: A validated GC method for ampicillin involved a derivatization step using a mixture of silylating agents, including hexamethyldisilazane, trimethylchlorosilane, and N,O-bis(trimethylsilyl)acetamide in pyridine. nih.gov This process converts the polar functional groups (like -OH, -NH2, and -COOH) into more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. The derivatized sample was then analyzed on an OV-17 column. nih.gov This approach, while more complex due to the sample preparation step, can offer high resolution. However, it is less common than HPLC for routine analysis of penicillins. researchgate.net

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages such as very low sample and reagent consumption, and rapid analysis times. youtube.com

Research Findings: CE methods, particularly micellar electrokinetic capillary chromatography (MECC), have been successfully employed for the separation of ampicillin and its degradation products, including oligomers. tandfonline.comcapes.gov.br A typical MECC method for ampicillin uses a fused silica (B1680970) capillary, a separation buffer containing sodium dihydrogen phosphate and a surfactant like sodium dodecyl sulfate (B86663) (SDS) at a controlled pH (e.g., 7.5), an applied voltage of around 15 kV, and UV detection at 215 nm. tandfonline.comcapes.gov.br The method is capable of separating ampicillin from its various related substances and has demonstrated good repeatability and sensitivity. tandfonline.com CE is particularly well-suited for analyzing charged molecules like Penicillanyl Ampicillinamide in complex aqueous matrices.

Table 2: Example Capillary Electrophoresis Method Parameters

| Parameter | Condition | Source |

| Technique | Micellar Electrokinetic Capillary Chromatography (MECC) | tandfonline.comcapes.gov.br |

| Capillary | Fused silica, 44 cm (36 cm effective length), 50 µm i.d. | tandfonline.com |

| Separation Buffer | 40 mM sodium dihydrogen phosphate, 100 mM sodium dodecyl sulfate (SDS), pH 7.5 | tandfonline.comcapes.gov.br |

| Voltage | 15 kV | tandfonline.com |

| Temperature | 25 °C | tandfonline.com |

| Detection | UV at 215 nm | tandfonline.com |

This table outlines established conditions for the CE analysis of ampicillin and its degradation products, adaptable for Penicillanyl Ampicillinamide.

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide an unparalleled level of analytical detail. nih.govyoutube.com They are indispensable for the structural elucidation of unknown impurities and degradation products.

Research Findings: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this class of compounds. nih.govnih.gov It combines the superior separation capabilities of HPLC or UHPLC with the mass-resolving power of a mass spectrometer, which provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

In studies of ampicillin degradation, LC-MS/MS was used to identify and characterize numerous degradation products. wiley.com The analysis often uses an electrospray ionization (ESI) source, which is well-suited for polar molecules like Penicillanyl Ampicillinamide. oup.com The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for high-sensitivity quantification or tandem MS (MS/MS) for structural confirmation. oup.com For instance, in one study, the parent mass of ampicillin was confirmed at m/z 350, and its characteristic fragment ions were identified at m/z 106.2 and 160.0. nih.gov This type of detailed fragmentation analysis is crucial for unequivocally identifying Penicillanyl Ampicillinamide and distinguishing it from other structurally similar compounds.

Other hyphenated techniques include GC-MS, which can be used to identify the volatile derivatives discussed earlier, and CE-MS, which combines the high separation efficiency of capillary electrophoresis with the specificity of mass spectrometry. nih.govnih.gov

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective determination of penicillin compounds, including ampicillin and its derivatives, in complex biological and environmental matrices. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for identifying and quantifying analytes at very low concentrations. nih.gov

Research applications often utilize a reversed-phase C18 column for chromatographic separation. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, and an organic solvent such as acetonitrile. nih.govnih.gov Gradient elution is commonly employed to effectively separate the analyte from matrix interferences.

For detection, electrospray ionization (ESI) in the positive ion mode is frequently used, as it is well-suited for the ionization of polar molecules like penicillins. nih.gov The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target analyte, minimizing the likelihood of false positives. For instance, a method for ampicillin analysis might monitor the transition from a precursor ion of m/z 350.1 to a product ion. nih.gov

The validation of LC-MS/MS methods is critical for ensuring reliable research data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For ampicillin analysis in human plasma, a method was developed with a lower limit of quantification (LLOQ) of 0.1 µg/mL, demonstrating high sensitivity. nih.govnih.gov The recovery of the analyte from the sample matrix is also a crucial parameter, with studies showing recoveries for ampicillin often exceeding 90%. nih.gov

Interactive Table 1: Exemplary LC-MS/MS Parameters for Penicillin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL in human plasma | nih.govnih.gov |

| Average Recovery | 94.38% ± 4.05 | nih.gov |

GC-MS for Volatile Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, penicillin-class antibiotics like ampicillin are polar, non-volatile molecules, making them unsuitable for direct GC-MS analysis. researchgate.net Therefore, a crucial derivatization step is required to convert the non-volatile analytes into more volatile and thermally stable derivatives that can be analyzed by GC. researchgate.netresearcher.life

A common derivatization reagent used for penicillin analysis is trimethylsilyl diazomethane (B1218177) (TMSD). researchgate.net This reagent reacts with the acidic functional groups of the penicillin molecule, replacing active hydrogens with trimethylsilyl (TMS) groups. This process increases the volatility of the compound, allowing it to be vaporized in the GC inlet without thermal decomposition.

The derivatized sample is then introduced into the GC, where it is separated on a capillary column, such as a TG-1MS column. researchgate.net The separated compounds then enter the mass spectrometer, which is typically operated in electron impact (EI) ionization mode. The resulting mass spectra provide structural information that can be used to identify the penicillin derivatives and their degradation products. The method can be highly sensitive, with limits of detection (LODs) for penicillin G in the range of 1.70–3.20 µg/kg in complex matrices like poultry eggs. researchgate.net This approach is particularly useful for studying the degradation pathways of penicillins, as it can identify various breakdown products formed under different conditions. For example, studies have identified degradation products of Penicillin G such as penilloic acid and penicilloic acid. nih.gov

HPLC-UV/Vis for Routine Quantification

High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detection is a widely used, robust, and cost-effective method for the routine quantification of ampicillin in various samples, including pharmaceutical formulations and biological fluids. nih.govnih.gov This technique is less sensitive than LC-MS/MS but provides sufficient accuracy and precision for many research applications where high-throughput analysis is required. akjournals.comresearchgate.net

The separation is typically achieved on a C18 reversed-phase column. nih.govakjournals.com The mobile phase often consists of a phosphate buffer and an organic modifier like acetonitrile or methanol in an isocratic or gradient elution mode. nih.govtsijournals.com The selection of the mobile phase composition and pH is critical for achieving good chromatographic resolution between the analyte and other components in the sample. tsijournals.com

Detection is performed by monitoring the absorbance of the eluent at a specific wavelength where the analyte exhibits strong absorption. For ampicillin, detection is commonly carried out at wavelengths around 210 nm or 254 nm. nih.govresearchgate.nettsijournals.com Method validation demonstrates good linearity over a defined concentration range, for instance, 2–128 mg/L in serum. nih.govnih.gov The precision of the method is typically high, with coefficients of variation often below 10%. nih.govnih.gov

Interactive Table 2: Typical HPLC-UV/Vis Method Parameters for Ampicillin Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., Luna Omega Polar C18, Phenomenex C-18) | akjournals.comresearchgate.net |

| Mobile Phase | Phosphate buffer and acetonitrile/methanol mixture | akjournals.comtsijournals.com |

| Flow Rate | 1.0 - 1.4 mL/min | akjournals.comtsijournals.com |

| Detection Wavelength | 210 nm or 254 nm | nih.govresearchgate.net |

| Linear Range | 2–128 mg/L | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.066 µg/mL in serum | researchgate.net |

Sample Preparation Techniques for Complex Research Matrices

The analysis of Penicillanyl Ampicillinamide in complex matrices such as plasma, milk, or tissue requires an effective sample preparation step. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating penicillins from complex samples prior to chromatographic analysis. nih.govsigmaaldrich.com The technique relies on the partitioning of the analyte between a liquid sample and a solid sorbent packed in a cartridge or well plate. sigmaaldrich.com

For penicillin analysis, hydrophilic-lipophilic balanced (HLB) cartridges are commonly employed due to their ability to retain a broad range of polar compounds. researchgate.net Another advanced approach involves the use of Molecularly Imprinted Polymers (MIPs). nih.gov MIPs are custom-synthesized polymers with cavities that are specifically designed to bind to a target analyte or a class of structurally related compounds, offering very high selectivity. nih.gov

A typical SPE procedure for extracting ampicillin from a biological fluid involves the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol followed by water or a buffer to activate the sorbent.

Loading: The pre-treated sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove matrix interferences that are not strongly bound to the sorbent.

Elution: The retained analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

This process not only cleans the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis. nih.gov

Interactive Table 3: Example of an SPE Protocol for Penicillins

| Step | Procedure | Reference |

|---|---|---|

| Sorbent Type | Oasis HLB or Molecularly Imprinted Polymer (MIP) | nih.govresearchgate.net |

| Conditioning | 1 mL methanol followed by 1 mL water/buffer | nih.gov |

| Washing | 3 mL water to remove interferences | nih.gov |

| Elution | 2 mL methanol | nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org For the extraction of relatively polar compounds like ampicillin, a simple protein precipitation step, which is a form of LLE, is often used for biological samples like plasma or serum. nih.gov In this approach, a water-miscible organic solvent, such as acetonitrile, is added to the sample to precipitate proteins. jssuni.edu.in After centrifugation, the supernatant containing the analyte is collected for analysis.